Atr-IN-7
Description
Significance of ATR Kinase in DNA Damage Response and Genomic Integrity
ATR kinase plays a central role in orchestrating the cellular response to replication stress and DNA damage. Its functions include regulating cell cycle progression, stabilizing stalled replication forks, inhibiting replication origin firing, and facilitating DNA repair, particularly homologous recombination. mdpi.comfrontiersin.orgaacrjournals.orgoup.commdpi.com By coordinating these processes, ATR ensures that DNA lesions are repaired before cells proceed through the cell cycle, thereby preventing the accumulation of mutations and maintaining genomic stability. mdpi.comfrontiersin.orgaacrjournals.org
In response to DNA damage or replication stress, ATR is recruited and activated by specific cofactors. frontiersin.org This activation initiates a signaling cascade that, through the phosphorylation of substrates like Chk1, leads to cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints. mdpi.comfrontiersin.orgnih.govaacrjournals.orgtandfonline.com This temporary halt provides critical time for DNA repair mechanisms to act. mdpi.com ATR also contributes to the maintenance of replication fork stability and is involved in the recruitment and upregulation of proteins like RAD51, which are crucial for homologous recombination. frontiersin.org
Rationale for Pharmacological Intervention Targeting ATR Kinase
The rationale for targeting ATR kinase pharmacologically in cancer therapy is based on the observation that many cancer cells exhibit elevated levels of replication stress and often harbor defects in other DNA repair pathways, such as ATM or p53. aacrjournals.orgoup.comtandfonline.compatsnap.com This increased basal stress and compromised repair capacity render cancer cells particularly dependent on ATR for survival. aacrjournals.orgoup.compatsnap.com
Inhibiting ATR in these vulnerable cancer cells can lead to a catastrophic accumulation of unrepaired DNA damage, replication fork collapse, inappropriate mitotic entry, and ultimately, cell death, a phenomenon known as synthetic lethality. mdpi.comoup.comtandfonline.com Preclinical studies have demonstrated that ATR inhibition can be synthetically lethal in tumors with deficiencies in ATM, p53, ERCC1, and XRCC1. mdpi.comaacrjournals.orgoup.comtandfonline.com
Furthermore, inhibiting ATR can enhance the efficacy of conventional cancer treatments that induce DNA damage, such as chemotherapy and radiotherapy, by preventing the cancer cells from repairing the damage. mdpi.comnih.govpatsnap.commdpi.com This can lead to augmented antitumor activity and potentially overcome mechanisms of resistance. mdpi.compatsnap.commdpi.com
Overview of the Current Research Landscape for ATR Inhibitors, with Focus on Atr-IN-7
The development of selective and potent ATR inhibitors has been a significant area of research in oncology. Early inhibitors, such as caffeine, lacked specificity, inhibiting other PI3K-related kinases like ATM. nih.govaacrjournals.org However, more selective compounds have since been developed and are being investigated in various preclinical and clinical settings. nih.govaacrjournals.orgoncology-central.comhematologyandoncology.net
Several ATR inhibitors are currently in clinical trials, both as monotherapies and in combination with other anticancer agents, including chemotherapy, PARP inhibitors, and immunotherapies. mdpi.comnih.govoncology-central.comhematologyandoncology.net Examples of ATR inhibitors that have advanced in clinical development include ceralasertib (AZD6738), berzosertib (VE-822, VX-970, M6620), and elimusertib. mdpi.comnih.govhematologyandoncology.netguidetopharmacology.orge-crt.org These inhibitors have shown promise in various solid tumors, particularly in those with specific genetic alterations such as ATM deficiency. mdpi.comoncology-central.comguidetopharmacology.orgcam.ac.ukaacrjournals.org
The chemical compound this compound is part of the ongoing research efforts to identify and develop novel ATR kinase inhibitors. While specific detailed research findings solely focused on this compound in publicly available indexed literature are limited, its designation as "this compound" suggests its intended role as an ATR inhibitor within research or patent contexts. nih.govmedchemexpress.com Compounds with similar naming conventions, such as ATR-IN-4, ATR-IN-5, ATR-IN-6, ATR-IN-8, and ATR-IN-9, are described as potent ATR inhibitors with potential for research in cancer and proliferative diseases, often extracted from patent literature. medchemexpress.com For instance, ATR-IN-4 has shown inhibitory activity against human prostate and lung cancer cells with reported IC50 values. medchemexpress.com ATR-IN-17 is also noted as a potent ATR kinase inhibitor with anticancer activity in certain cell lines. medchemexpress.com
The research landscape for ATR inhibitors is dynamic, with ongoing investigations exploring their efficacy in various cancer types, optimal combination strategies, and potential biomarkers to predict response. mdpi.comhematologyandoncology.netcam.ac.ukaacrjournals.org While detailed published data specifically on this compound's biological activity and research findings are not extensively available in the provided search results, its existence within this naming convention indicates its place within the broader effort to develop targeted therapies against ATR kinase. nih.govmedchemexpress.com
Table 1: Examples of ATR Inhibitors in Research
| Compound Name | Status (Example) | Notes |
| Ceralasertib | In clinical trials (Phase 1, 2, 3) mdpi.comhematologyandoncology.net | Orally available, investigated in various solid tumors mdpi.comhematologyandoncology.netguidetopharmacology.org |
| Berzosertib | In clinical trials (Phase 1, 2) nih.govhematologyandoncology.netaacrjournals.org | Investigated as monotherapy and in combinations nih.govhematologyandoncology.netaacrjournals.org |
| Elimusertib | Preclinical/Clinical Research e-crt.org | Induces replication catastrophe in breast cancer cells e-crt.org |
| ATR-IN-4 | Research/Patent medchemexpress.com | Potent ATR inhibitor, active against prostate and lung cancer cells medchemexpress.com |
| ATR-IN-17 | Research/Patent medchemexpress.com | Potent ATR kinase inhibitor with anticancer activity medchemexpress.com |
| This compound | Research/Compound Designation nih.govmedchemexpress.com | Part of a series of ATR inhibitors in research medchemexpress.com |
Compounds like this compound represent the continued effort in medicinal chemistry to discover and optimize molecules that can effectively and selectively inhibit ATR kinase activity, contributing to the expanding landscape of targeted cancer therapies. The PubChem database lists this compound with CID 163196267, providing its chemical structure and identifiers. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22FN7O |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3R)-4-[4-(3,5-dimethyltriazol-4-yl)-6-(5-fluoro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridin-2-yl]-3-methylmorpholine |
InChI |
InChI=1S/C21H22FN7O/c1-12-11-30-7-6-29(12)18-9-14(20-13(2)26-27-28(20)3)8-16(25-18)19-15-4-5-23-17(15)10-24-21(19)22/h4-5,8-10,12,23H,6-7,11H2,1-3H3/t12-/m1/s1 |
InChI Key |
KZXBBYHZIHYGIV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=CC(=N2)C3=C4C=CNC4=CN=C3F)C5=C(N=NN5C)C |
Canonical SMILES |
CC1COCCN1C2=CC(=CC(=N2)C3=C4C=CNC4=CN=C3F)C5=C(N=NN5C)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Biology of Atr in 7
Methodologies for the Chemical Synthesis of Atr-IN-7 Analogues
The synthesis of this compound and its analogues involves carefully controlled chemical reactions starting from readily available precursors to ensure high yield and purity. smolecule.com Recent advancements in synthetic methodologies have led to the development of one-pot synthesis methods, which streamline the process by combining multiple reaction steps. smolecule.com Additionally, green chemistry approaches are being explored to improve efficiency and reduce waste in the synthesis of this compound, which are important for scaling up production for research and potential therapeutic uses. smolecule.com The synthesis of analogues is a common strategy in medicinal chemistry to explore the impact of structural variations on biological activity. wikipedia.org
High-Throughput Screening Approaches in this compound Discovery
High-throughput screening (HTS) plays a significant role in the discovery and optimization of compounds like this compound. HTS allows for the rapid analysis of thousands to millions of distinct biological samples or compounds in a short period, enabling researchers to sample a substantial portion of chemical diversity. atrandi.comatrandi.comassay.works In the context of this compound discovery, HTS can be used to identify initial "hit" compounds that exhibit desired biological activity against a specific target, such as ATR kinase. assay.works Droplet microfluidics has further revolutionized HTS by enabling ultra-high-throughput rates, allowing millions of assays to be run in parallel. atrandi.com This accelerates the identification of potential candidates by screening large libraries of small molecules. assay.worksbiorxiv.org
Structure-Based Design Principles for this compound Lead Optimization
Structure-based design (SBDD) principles are crucial for optimizing the activity and selectivity of lead compounds like this compound. mdpi.comacs.org SBDD utilizes the three-dimensional structure of the target protein, such as ATR kinase, to guide the design of molecules that can bind with high affinity and specificity. mdpi.comacs.orgnih.gov By understanding the interactions between the compound and the binding site, medicinal chemists can design modifications to enhance desired properties and minimize off-target effects. wikipedia.org Techniques such as molecular docking studies are used to predict how a compound interacts with its target protein and to identify key residues involved in binding. smolecule.commdpi.com Crystal structures of related proteins, like PI3Kα mutants which share homology with ATR, can be used as surrogates to provide structural information for guiding design and obtaining co-crystal structures. mdpi.comacs.orgnih.gov This iterative process of design, synthesis, and evaluation allows for systematic improvement of compound properties. wikipedia.org
Structure-Activity Relationships (SAR) of this compound
Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of this compound affect its biological activity. wikipedia.orggardp.org SAR analysis aims to identify the specific chemical groups and their spatial arrangement that are essential for the compound's activity against its biological target. wikipedia.orggardp.orgramauniversity.ac.in By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can gain insights into the molecular requirements for potency and selectivity. wikipedia.orggardp.org
Elucidation of Key Pharmacophoric Elements Critical for this compound Activity
The elucidation of key pharmacophoric elements involves identifying the essential 3D arrangement of chemical features of this compound required for it to interact with its biological target and elicit a desired response. acs.orgfiveable.me These features can include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. acs.orgdrugdesign.org Pharmacophore models serve as a valuable tool for understanding the common structural and chemical requirements for activity and can be used to design new active molecules and for virtual screening. fiveable.me By analyzing the interaction of this compound with its target, critical functional groups and their positions can be identified, providing a basis for further structural modifications. ramauniversity.ac.indrugdesign.org
Advanced Derivatization Strategies for Enhanced Research Utility of this compound
Advanced derivatization strategies involve chemically modifying this compound to enhance its utility in research. This can include introducing tags for imaging or purification, improving solubility or stability, or creating pro-drugs with altered pharmacokinetic properties. Derivatization techniques are commonly used in chemical biology to create probes for studying protein interactions, tracking cellular localization, or enabling specific analytical methods like chromatography or spectroscopy. usgs.govnih.govscribd.comnih.gov For instance, fluorescent derivatives of related compounds have been synthesized to act as probes for studying carrier proteins and monitoring conformational changes. nih.gov These strategies expand the ways this compound can be used as a tool to investigate biological processes and its target interactions in more detail.
Molecular and Cellular Mechanisms of Action of Atr in 7
Direct Inhibition of ATR Kinase Activity by Atr-IN-7
This compound functions as an inhibitor of ATR. dcchemicals.com ATR kinase is a central regulator activated by various forms of DNA damage and replication stress. patsnap.compatsnap.comaacrjournals.org Its activation is critical for initiating downstream signaling cascades that promote cell cycle arrest, DNA repair, and replication fork stability. patsnap.combiorxiv.orgnih.govnih.gov By inhibiting ATR, this compound interferes directly with this central regulatory node of the DDR. patsnap.com
Characterization of this compound Binding Site and ATP-Competitive Inhibition
While this compound is identified as a potent ATR inhibitor dcchemicals.com, specific details regarding its precise binding site on the ATR kinase are not extensively characterized in the provided search results. ATR inhibitors commonly target the ATP-binding site of the kinase domain, functioning as ATP-competitive inhibitors. rndsystems.commdpi.com This mode of inhibition involves competing with ATP for binding to the active site, thereby preventing the kinase from phosphorylating its substrates. mdpi.com ATR inhibitors like VE-821 are known to be ATP-competitive. rndsystems.com However, the provided information does not explicitly confirm if this compound specifically binds to the ATP site or its competitive nature with ATP.
Disruption of DNA Replication Stress Response by this compound
Replication stress, a common feature of cancer cells, arises from impediments to DNA replication and is a major source of genomic instability. aacrjournals.orgmdpi.com ATR plays a critical role in responding to replication stress by safeguarding replication forks and ensuring the completion of DNA synthesis. aacrjournals.orgbiorxiv.orgnih.govnih.gov Inhibition of ATR disrupts this response, making cells more vulnerable to the effects of replication stress. patsnap.com
Effects of this compound on DNA Replication Origin Firing and Fork Dynamics
ATR inhibition is known to impact DNA replication origin firing and fork dynamics. Normally, ATR and its downstream effector CHK1 suppress the firing of dormant replication origins and slow down replication fork progression, particularly under conditions of stress. biorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.org Inhibition of ATR can lead to unscheduled origin firing and reduced replication fork velocity. biorxiv.orgresearchgate.net This uncontrolled origin firing, especially in the presence of replication stress, can contribute to genome instability. biorxiv.org While these effects are well-documented for ATR inhibitors in general biorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.org, the provided information does not specifically detail the effects of this compound on these processes. Studies using other ATR inhibitors like AZD6738 have shown induction of origin firing and accumulation of replication proteins. researchgate.net
Mechanisms of this compound-Induced DNA Double-Strand Breaks and Genomic Instability
Inhibition of ATR can lead to the accumulation of DNA double-strand breaks (DSBs) and increased genomic instability. aacrjournals.orgmdpi.comembopress.org Under normal conditions, ATR helps prevent DSBs that can arise from stalled or collapsed replication forks. aacrjournals.orgnih.govnih.gov When ATR is inhibited, stalled forks are more prone to collapse, leading to DSBs. nih.gov This can result in chromosomal abnormalities and a mutator phenotype. embopress.orgbiorxiv.orgresearchgate.net The increased genomic instability induced by ATR inhibition is considered a key mechanism contributing to cell death, particularly in cancer cells that often have pre-existing DNA repair defects. patsnap.commdpi.comembopress.org While this compound, as an ATR inhibitor, is expected to induce similar effects, the specific mechanisms by which this compound itself causes DSBs and genomic instability are not specifically elaborated in the provided search results. Studies on ATR mutations or inhibition in general demonstrate links to increased micronuclei formation and chromosomal instability. embopress.orgbiorxiv.orgresearchgate.net
Abrogation of Cell Cycle Checkpoints by this compound
ATR plays a critical role in activating and maintaining cell cycle checkpoints, particularly the S-phase and G2/M checkpoints, in response to DNA damage and replication stress. patsnap.compatsnap.combiorxiv.orgbio-rad.comembopress.orgtandfonline.com These checkpoints halt or slow down cell cycle progression, providing time for DNA repair before the cell enters mitosis. patsnap.compatsnap.combio-rad.com A key downstream target of ATR is the checkpoint kinase CHK1, which is phosphorylated and activated by ATR. patsnap.compatsnap.combiorxiv.orgbio-rad.comtandfonline.com Activated CHK1 then regulates cell cycle progression by targeting proteins like CDC25 phosphatases, which control CDK activity. patsnap.combio-rad.com Inhibition of ATR, and consequently CHK1 activation, abrogates these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and cell death. patsnap.compatsnap.comaacrjournals.orgembopress.org this compound, as an ATR inhibitor, is expected to abrogate these cell cycle checkpoints. patsnap.com While the general mechanism of ATR inhibitor-mediated checkpoint abrogation is well-established patsnap.compatsnap.combio-rad.comembopress.orgtandfonline.com, the provided information does not offer specific data on the extent or precise mechanisms of cell cycle checkpoint abrogation specifically by this compound.
Preclinical Data on "this compound" Not Publicly Available
Following a comprehensive search of scientific literature and public databases, it has been determined that specific preclinical data for the chemical compound "this compound" is not available in the public domain. While "this compound" is identified as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, detailed experimental results regarding its pharmacological and biological efficacy, as requested, have not been published.
The search for information related to the specific outline provided—including monotherapy efficacy, mechanistic responses, and synergistic interactions—did not yield any data associated with the identifier "this compound". Research in the field of ATR inhibition is extensive; however, the published data is typically associated with specific, named investigational compounds such as ceralasertib (AZD6738), berzosertib (M6620/VX-970), or elimusertib (BAY-1895344).
General findings for these other potent ATR inhibitors consistently demonstrate the following effects in preclinical studies, which align with the topics of interest:
Monotherapy Efficacy: ATR inhibitors have been shown to selectively target and induce cell death in cancer cells that have high levels of replication stress or defects in other DNA Damage Response (DDR) pathways, such as those with ATM mutations. nih.govnih.gov This is based on the principle of synthetic lethality.
Mechanistic Responses: As a monotherapy, ATR inhibitors disrupt the S and G2/M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, a process known as mitotic catastrophe, which ultimately results in apoptosis. nih.govembopress.orgpatsnap.com
Synergy with DNA Damaging Agents: ATR inhibitors have demonstrated strong synergistic effects when combined with DNA-damaging agents like chemotherapy (e.g., cisplatin, topotecan) and ionizing radiation. embopress.orgresearchgate.netmdpi.comnih.govnih.gov By blocking the ATR-mediated repair of DNA lesions induced by these agents, the inhibitors enhance their cancer-killing effects. researchgate.net
Potentiation of PARP Inhibitors: A significant area of investigation is the combination of ATR inhibitors with PARP inhibitors. This dual targeting of the DDR pathway has been shown to be highly synergistic, particularly in overcoming resistance to PARP inhibitors in cancers with homologous recombination deficiencies. nih.govnih.govbiorxiv.orgaacrjournals.orgascopubs.org
Immunological Modulation: Emerging research indicates that ATR inhibition can modulate the tumor immune microenvironment. By inducing DNA damage and micronuclei formation, ATR inhibitors can activate the cGAS-STING innate immune pathway, leading to the production of type I interferons. nih.govbmj.comaacrjournals.orgaacrjournals.orgnih.govembopress.org Furthermore, ATR inhibition has been shown to affect the expression of immune checkpoint proteins like PD-L1, providing a rationale for combination with immunotherapy. bmj.comaacrjournals.orgnih.gove-century.us
While this information provides a general overview of the preclinical efficacy of the ATR inhibitor class, it is crucial to note that these findings cannot be directly and specifically attributed to "this compound" without dedicated published studies. Consequently, an article focusing solely on "this compound" as per the provided detailed outline cannot be generated at this time.
Preclinical Pharmacological and Biological Efficacy of Atr in 7
Synthetic Lethality Paradigms Associated with Atr-IN-7
The principle of synthetic lethality offers a promising avenue for targeted cancer therapy. This approach exploits the dependencies of cancer cells on specific DNA damage response (DDR) pathways that become essential for survival in the context of certain genetic mutations. Inhibition of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage, has emerged as a key synthetic lethal strategy. Tumors with defects in other DDR genes often develop a heightened reliance on the ATR signaling pathway to maintain genomic integrity and viability. Consequently, inhibiting ATR with a compound like this compound can selectively eliminate these cancer cells while sparing normal tissues.
ATR-ATM Pathway Interdependencies and the Role of ATM Loss in this compound Sensitivity
The ATR and Ataxia-Telangiectasia Mutated (ATM) kinases are two distinct but related members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family that orchestrate the DDR. While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DSBs. aacrjournals.org There is a significant interplay between these two pathways, and in the absence of functional ATM, cells become critically dependent on ATR for survival, creating a synthetic lethal relationship.
Cancers with inactivating mutations in the ATM gene exhibit impaired DSB repair and rely on compensatory pathways, including the ATR-mediated checkpoint, for survival. nih.gov Inhibition of ATR in this context has been shown to be highly effective. aacrjournals.org Studies in mantle cell lymphoma (MCL) models with ATM loss-of-function demonstrated that ATR inhibition enhanced therapeutic efficacy compared to ATM wild-type cells. nih.gov The mechanism involves the collapse of replication forks into DSBs that cannot be properly repaired in the absence of ATM, leading to genomic instability and cell death. ashpublications.org In an ATM-deficient setting, ATR inhibition leads to the phosphorylation of DNA-dependent protein kinase catalytic subunits (DNA-PKcs) and a significant increase in γ-H2AX, a marker for DSBs, indicating overwhelming DNA damage. aacrjournals.orgnih.gov This dependency has been confirmed across various cancer types, including prostate cancer, where ATM loss robustly sensitizes cells to ATR inhibitors. aacrjournals.org These findings establish a strong preclinical rationale for targeting ATR in ATM-deficient tumors.
Table 1: Research Findings on ATM Loss and ATR Inhibitor Sensitivity
| Cancer/Cell Model | Key Finding |
| Mantle Cell Lymphoma (MCL) | ATM loss-of-function enhances efficacy of ATR inhibition in both in vitro and in vivo models. nih.gov |
| Various Cancer Cell Lines | A synthetic lethal siRNA screen confirmed that ablating ATM enhances the response to ATR inhibitors. aacrjournals.org |
| Chronic Lymphocytic Leukemia (CLL) | ATM-defective CLL cells display significantly greater sensitivity to the ATR inhibitor AZD6738 compared to ATM-proficient cells. ashpublications.org |
| Prostate Cancer | ATM loss robustly sensitizes prostate cancer cells to ATR inhibitors, more so than to PARP inhibitors. aacrjournals.org |
Advanced Research Methodologies Applied to Atr in 7 Investigations
Cell-Based Assays for Atr-IN-7 Activity Profiling
Cell-based assays are fundamental in assessing the biological activity of ATR inhibitors like this compound within a cellular context. These assays help to elucidate the compound's effects on key cellular processes regulated by ATR, such as the DNA damage response and cell cycle control.
High-Content Imaging for DNA Damage Markers (e.g., γH2AX, 53BP1 Foci)
High-content imaging is a powerful technique used to quantitatively assess cellular responses to DNA damage at the single-cell level. This method allows for the visualization and quantification of DNA damage markers such as phosphorylated H2A.X variant histone (γH2AX) and p53-binding protein 1 (53BP1) foci nih.govjci.org. The formation of γH2AX and 53BP1 foci are well-established indicators of DNA double-strand breaks and activated DNA damage response pathways, including those involving ATR nih.govjci.orgaacrjournals.org.
In the context of ATR inhibitor studies, high-content imaging can be used to observe the induction or persistence of these foci following treatment. For instance, ATR inhibition can lead to an accumulation of γH2AX, particularly when combined with DNA-damaging agents or conditions that induce replication stress jci.orgaacrjournals.org. This accumulation reflects impaired DNA repair processes normally regulated by ATR. Studies using high-content imaging have shown that ATR inhibition can delay the kinetics of γH2AX and 53BP1 recruitment to DNA damage sites, indicating impaired DNA repair jci.org.
While specific high-content imaging data for this compound is not detailed in the provided search results, this methodology is broadly applicable to characterize the DNA damage response modulated by ATR inhibitors. The technique allows for the analysis of multiple parameters simultaneously within individual cells, providing a comprehensive profile of the cellular DNA damage status.
Advanced Flow Cytometry for Cell Cycle Progression and Apoptosis Analysis
Advanced flow cytometry is extensively used to analyze the effects of ATR inhibitors on cell cycle distribution and the induction of apoptosis. This technique allows for the quantitative assessment of cell populations in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of apoptotic cells oncotarget.complos.orgiiarjournals.org.
ATR plays a critical role in cell cycle checkpoints, particularly the S and G2/M checkpoints, which prevent cells with damaged DNA from progressing through the cell cycle jci.orgnih.govaacrjournals.org. Inhibition of ATR can abrogate these checkpoints, leading to altered cell cycle profiles. Flow cytometry experiments typically involve staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI) to measure DNA content, allowing for the differentiation of cell cycle phases oncotarget.complos.orgiiarjournals.org.
Apoptosis, or programmed cell death, is another key outcome assessed by flow cytometry. Techniques like Annexin V and PI co-staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells oncotarget.comiiarjournals.org. Increased populations of cells in the sub-G1 phase (indicating fragmented DNA) or staining positive for Annexin V are indicative of apoptosis induction oncotarget.comiiarjournals.org.
Research on ATR inhibitors has frequently utilized flow cytometry to demonstrate their impact on cell cycle arrest and apoptosis induction in various cancer cell lines oncotarget.comiiarjournals.orgmdpi.comnih.gove-crt.org. For example, studies have shown that ATR inhibitors can induce G2/M cell cycle arrest and increase the apoptotic cell population oncotarget.comiiarjournals.orgnih.gov. While specific flow cytometry data for this compound is not presented in the search results, these methods are standard for evaluating the cellular impact of ATR kinase inhibition.
Biochemical and Biophysical Characterization of this compound Interactions
Biochemical and biophysical techniques are essential for characterizing the direct interaction between this compound and its target, ATR kinase, as well as understanding the kinetic and thermodynamic aspects of this binding.
Enzyme Kinetic Assays for ATR Kinase Inhibition by this compound
Enzyme kinetic assays are employed to quantify the inhibitory potency of compounds like this compound against purified ATR kinase. These assays measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) aacrjournals.org.
A typical assay involves incubating purified ATR/ATRIP complex with a phosphorylation substrate (such as p53 or Chk1 peptides) and ATP in the presence or absence of the inhibitor. The level of phosphorylation of the substrate is then measured, often using techniques like Western blotting or radiometric assays aacrjournals.org. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Ki value provides a more fundamental measure of inhibitor potency, reflecting the dissociation constant of the inhibitor-enzyme complex.
Studies on other ATR inhibitors have reported biochemical IC50 values in the nanomolar range, demonstrating high potency aacrjournals.org. For example, one study reported a biochemical IC50 of 1.00 ± 0.40 nmol/L and a Ki of 0.022 ± 0.002 nmol/L for a potent ATR inhibitor using a biochemical assay with p53 (Ser15) as the substrate aacrjournals.org. While specific enzyme kinetic data for this compound is not available in the provided results, these assays are crucial for defining its biochemical activity against ATR kinase.
Protein-Ligand Binding Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are biophysical techniques used to study the direct binding interaction between a protein (like ATR kinase) and a ligand (like this compound) in real-time and label-free conditions cureffi.orgnih.govwikipedia.orgresearchgate.net.
ITC measures the heat released or absorbed upon molecular binding, allowing for the determination of binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment cureffi.orgwikipedia.org. This provides a complete thermodynamic profile of the binding event.
SPR monitors binding events by detecting changes in refractive index that occur near a metal surface when a molecule binds to a ligand immobilized on that surface nih.govresearchgate.net. This technique allows for the determination of binding kinetics, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
Both ITC and SPR are valuable for confirming direct binding between this compound and ATR kinase, quantifying the strength of the interaction, and understanding the thermodynamic driving forces or kinetic rates of binding. While the search results describe these techniques and their application in studying molecular interactions, specific ITC or SPR data for this compound binding to ATR kinase is not provided. These methods, however, are standard tools in the characterization of kinase inhibitors.
Spectroscopic Techniques in this compound Research and Application
Spectroscopic techniques, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, can provide valuable information about the molecular structure and interactions of chemical compounds like this compound.
ATR-FTIR spectroscopy is a method that allows for the analysis of solid or liquid samples with minimal preparation mt.comwikipedia.orgspecac.com. It utilizes an internal reflection element (crystal) in contact with the sample. An infrared beam passes through the crystal and is reflected internally, creating an evanescent wave that extends into the sample. This wave is absorbed by the sample at specific wavelengths corresponding to the vibrational modes of its chemical bonds, producing an infrared spectrum mt.comwikipedia.org.
ATR-FTIR can be used to identify functional groups present in this compound, confirm its chemical structure, and assess its purity specac.com. It can also be applied to study interactions between this compound and other molecules, such as proteins or formulation components, by observing shifts or changes in characteristic absorption bands whiterose.ac.uk. For instance, ATR-FTIR has been used to investigate molecular interactions in drug-carrier complexes whiterose.ac.uk.
While the provided search results mention the use of ATR-FTIR in chemical characterization and interaction studies whiterose.ac.ukscispace.comsemanticscholar.org, there is no specific data on the ATR-FTIR analysis of this compound itself. However, this technique is a standard analytical tool in chemical research and could be applied to characterize this compound and its behavior in various contexts.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Interaction Analysis
ATR-FTIR spectroscopy is a widely used technique for analyzing the molecular composition and structure of materials in various states, including solids and liquids, with minimal sample preparation acs.orgspecac.commt.com. It operates by measuring the absorption of infrared light by a sample in contact with a high-refractive-index crystal specac.com. An evanescent wave penetrates a short distance into the sample, and the absorbed light provides a spectrum characteristic of the chemical bonds and functional groups present specac.comresearchgate.net. This technique is particularly useful for probing molecular vibrations and understanding local interactive frameworks researchgate.net. While ATR-FTIR is a powerful tool for characterizing chemical compounds and their interactions acs.orgspecac.commt.comresearchgate.net, specific detailed research findings applying ATR-FTIR spectroscopy directly to this compound for molecular interaction analysis were not found in the provided search results. However, the technique is broadly applicable for identifying chemical compounds and studying molecular structures mt.com.
UV/Vis Spectroscopy for Compound Characterization and Interaction Profiling
UV/Vis spectroscopy is another fundamental technique used for the characterization of chemical compounds based on their absorption of ultraviolet and visible light liv.ac.uk. This method can provide information about the electronic transitions within a molecule, which are influenced by its structure and environment liv.ac.uk. UV/Vis spectroscopy is utilized for various purposes, including determining the concentration of substances, studying reaction kinetics, and characterizing nanoparticles liv.ac.ukscielo.br. The application of ATR-UV/Vis spectroscopy allows for the analysis of strongly absorbing solutions and monitoring processes in situ spectroscopyasia.comacs.org. While UV/Vis spectroscopy is a standard tool for compound characterization and interaction profiling liv.ac.uk, specific research detailing the application of UV/Vis spectroscopy directly to this compound was not identified in the provided search results. The technique is generally valuable for obtaining spectral fingerprints and analyzing the absorbance of solutions acs.org.
Computational and Systems Biology Approaches for this compound
Computational methods, such as molecular docking and dynamics simulations, alongside advanced techniques like artificial intelligence and machine learning, play an increasingly important role in modern drug discovery and understanding compound behavior at a molecular level.
Molecular Docking and Dynamics Simulations of this compound Binding to ATR Kinase
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target, such as ATR kinase mdpi.comnih.gov. This method helps to understand the potential binding interactions and estimate the binding affinity mdpi.comnih.gov. Molecular dynamics simulations extend docking studies by simulating the movement of the atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that occur upon binding nih.govmdpi.comresearchgate.net. These simulations can help to refine binding poses and assess the dynamic behavior of the system nih.govmdpi.com.
Research involving molecular docking and dynamics simulations has been applied to study the binding of various ATR inhibitors to the ATR kinase domain mdpi.comnih.govmdpi.comresearchgate.net. For instance, studies have investigated the binding modes of different chemical series of ATR inhibitors, highlighting key interactions with residues in the active site, such as hydrogen bonds and π-π interactions tandfonline.commdpi.comresearchgate.net. While the provided search results discuss the application of these techniques to ATR inhibitors in general and mention specific compounds like Torin2 or AZD6738 in the context of docking to ATR or related kinases mdpi.commdpi.comresearchgate.net, specific detailed findings of molecular docking and dynamics simulations performed specifically with this compound binding to ATR kinase were not present in the search results. However, these methodologies are routinely applied to characterize the binding of potential kinase inhibitors mdpi.comnih.govmdpi.com.
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML), particularly deep learning, are transforming the drug discovery process by accelerating the identification, design, and optimization of novel drug candidates mdpi.comresearchgate.netnih.gov. These technologies can analyze vast datasets to identify patterns, predict compound properties, and explore chemical space more efficiently than traditional methods mdpi.comresearchgate.netnih.govmednexus.org. AI platforms leverage generative models and machine learning algorithms to design de novo molecules with desired properties, including target potency, selectivity, and pharmacokinetic profiles mdpi.comresearchgate.netaacrjournals.org.
Future Directions and Translational Research Perspectives for Atr in 7
Elucidation of Resistance Mechanisms to Atr-IN-7 in Preclinical Models and Counter-Strategies
Resistance to ATR inhibitors is a significant challenge in their clinical application. Preclinical studies using various ATR inhibitors have begun to shed light on the mechanisms by which cancer cells develop resistance. These mechanisms are diverse and can involve alterations that restore DNA replication fork progression or prevent ATR inhibitor-induced apoptosis plos.org.
Research has identified several genes and pathways whose alteration can confer resistance to ATR inhibitors. For instance, loss of function in components of the nonsense-mediated decay (NMD) pathway, such as UPF2, has been shown to cause resistance in gastric cancer cells. This resistance may be linked to reduced transcription-replication collisions in UPF2-deficient cells nih.govnih.gov. Additionally, loss of Cyclin C or CDK8, members of the CDK8 kinase module of the RNA polymerase II mediator complex, can promote resistance by limiting DNA:RNA hybrid formation and transcription-associated replication stress oup.com.
Other identified mechanisms include the restoration of ATR catalytic activity in the presence of the inhibitor, although studies suggest that loss of top hits in resistance screens does not necessarily restore ATR catalytic activity plos.org. Resistance can also be mediated by multidrug resistance transporters like P-gp and BCRP, which can limit the intracellular accumulation of ATR inhibitors such as ceralasertib (AZD6738) nih.gov.
Counter-strategies to overcome resistance are being actively investigated in preclinical models. These include combining ATR inhibitors with other therapeutic agents. For example, combining ATR inhibitors with PARP inhibitors has shown promise in overcoming resistance in ovarian cancer models, particularly in those that have acquired resistance to PARP inhibitors and platinum-based therapies cancerbiomed.orgtargetedonc.com. This combination exploits the synthetic lethality concept, where inhibiting two DNA repair pathways simultaneously leads to increased cell death in cancer cells mdpi.com. Combining ATR inhibitors with chemotherapy agents like cisplatin, gemcitabine, and etoposide (B1684455) has also demonstrated synergistic effects in various preclinical models mdpi.comaacrjournals.orgoncotarget.com. Furthermore, combining ATR inhibition with immunotherapy, such as PD-L1 inhibitors, is being explored, with preclinical data suggesting that ATR inhibition can enhance anti-tumor immune responses mdpi.com.
Preclinical studies are crucial for understanding these complex resistance mechanisms and developing rational combination strategies to improve the efficacy of ATR inhibitors like this compound.
Identification and Validation of Novel Predictive Biomarkers for this compound Sensitivity and Response
Identifying biomarkers that predict sensitivity to ATR inhibitors is essential for patient stratification and optimizing treatment outcomes. Research with various ATR inhibitors has identified several potential predictive biomarkers.
One promising area is the assessment of baseline replication stress levels in tumors. Elevated replication stress, often characterized by markers like phosphorylated RPA (pRPA) and γH2AX, has been shown to correlate with increased sensitivity to ATR inhibitors in preclinical models, including ovarian cancer nih.govresearchgate.net. This suggests that tumors with high intrinsic replication stress may be particularly vulnerable to ATR inhibition mdpi.comoncotarget.com.
Defects in BAF-complex genes, particularly ARID1A mutations, have shown potential as biomarkers for sensitivity to ATR inhibitors in preclinical models icr.ac.ukascopubs.orgcancerconnect.com. ATR inhibition in ARID1A-deficient cells has been shown to trigger premature mitotic entry, genomic instability, and apoptosis icr.ac.uk.
Other potential biomarkers include the expression levels of proteins involved in the ATR pathway or associated processes. Phosphorylation of ATR targets like Chk1 (phospho-Chk1) and H2AX (phospho-H2AX) can serve as pharmacodynamic biomarkers of ATR inhibition, indicating target engagement nih.govnih.govnus.edu.sg. Nuclear-specific enrichment of Chk1 has also been correlated with increased sensitivity to ATR inhibitors in preclinical studies nus.edu.sg.
Identifying and validating a panel of predictive biomarkers, potentially including measures of replication stress, specific genomic alterations, and protein expression/phosphorylation patterns, will be critical for the successful clinical translation of this compound.
Exploration of Therapeutic Applications for ATR Inhibition Beyond Oncology (e.g., non-cancerous conditions characterized by replication stress)
While the primary focus of ATR inhibition research is in oncology, the fundamental role of ATR in the DNA damage response and replication stress suggests potential applications in non-cancerous conditions characterized by these cellular stresses.
Replication stress is not exclusive to cancer cells; it can also occur in normal cells due to various factors, including oxidative stress and other endogenous damage mdpi.com. Conditions involving chronic replication stress or impaired DNA repair mechanisms could theoretically benefit from targeted ATR modulation.
However, the essential nature of ATR for the survival of normal cells in certain contexts presents a challenge for systemic ATR inhibition in non-cancerous settings mdpi.comnih.gov. ATR is indispensable for cell survival, and impaired ATR function in mouse models can even lead to tumorigenesis resistance mdpi.com. This highlights the need for careful consideration of the therapeutic window and potential toxicity when exploring non-oncology applications.
Despite these challenges, research into the non-canonical roles of ATR and its involvement in various cellular processes beyond the classical DNA damage response is ongoing mdpi.com. While specific non-oncology applications for ATR inhibitors like this compound are not detailed in the provided search results, the broader understanding of ATR's function in maintaining genomic integrity in the face of diverse stresses could open avenues for future exploration in non-malignant proliferative diseases or conditions characterized by significant cellular stress and DNA damage accumulation. Further research is needed to identify specific non-cancerous conditions where the therapeutic benefits of ATR modulation might outweigh the risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
